Methyl(morpholin-4-yl)carbamyl chloride

Physical Organic Chemistry Reaction Kinetics Carbamoyl Chloride Solvolysis

Researchers requiring precise acylating agents face yield loss when using standard morpholinecarbonyl chloride due to uncontrolled exothermic reactions. Methyl(morpholin-4-yl)carbamyl chloride provides a controlled reactivity profile for high-value intermediate synthesis. Key procurement data: - Reduced electrophilicity minimizes hydrolysis side products, improving crude purity. - N-Methyl substitution enables matched molecular pair SAR studies for CNS target lipophilicity (+0.3-0.5 log units). - Suitable for PROTAC linker modulation and novel agrochemical carbamate synthesis.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
CAS No. 132540-62-6
Cat. No. B14275636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(morpholin-4-yl)carbamyl chloride
CAS132540-62-6
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCN(C(=O)Cl)N1CCOCC1
InChIInChI=1S/C6H11ClN2O2/c1-8(6(7)10)9-2-4-11-5-3-9/h2-5H2,1H3
InChIKeyYUGZUHYXFQCZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(morpholin-4-yl)carbamyl chloride: Strategic Electrophilic Reagent


Methyl(morpholin-4-yl)carbamyl chloride (CAS 132540-62-6) is an N,N-disubstituted carbamoyl chloride featuring a morpholine ring and an N-methyl substituent [1]. This electrophilic reagent serves as a versatile building block in medicinal chemistry and organic synthesis, primarily for introducing an N-methyl-N-morpholin-4-ylcarbamoyl moiety into target molecules via nucleophilic acyl substitution . Its structural distinction from the widely used 4-morpholinecarbonyl chloride (CAS 15159-40-7)—specifically the N-methyl group—imparts altered steric and electronic properties, influencing both reaction kinetics and the physicochemical profile of the resulting derivatives [2].

Electrophilic reagent for carbamoyl transfer in nucleophilic acyl substitution
N-methyl group imparts reduced electrophilicity and added steric bulk
Supports synthesis of N-methyl-morpholine carboxamide derivatives with differentiated properties

Key Differences from 4-Morpholinecarbonyl Chloride


Procurement and research decisions involving carbamoyl chlorides cannot rely on generic morpholine derivatives due to critical structure-dependent reactivity differences. Methyl(morpholin-4-yl)carbamyl chloride possesses an N-methyl group that significantly alters the electronic environment at the carbonyl center compared to unsubstituted 4-morpholinecarbonyl chloride [1]. This substitution reduces the electrophilicity of the carbonyl carbon, leading to slower solvolysis rates—a direct kinetic consequence of the electron-donating inductive effect of the methyl group [1]. Furthermore, the methyl group introduces steric hindrance that can direct regioselectivity in subsequent reactions with bulky nucleophiles, a property absent in the non-methylated analog . Attempting to substitute one for the other would compromise reaction yields, alter product selectivity, and produce derivatives with different physicochemical and biological properties, rendering data non-comparable and synthetic routes invalid [2].

Reduced Electrophilicity
N-methyl group lowers carbonyl reactivity; substituting with unmethylated analog may accelerate side reactions and reduce yield.
Steric Hindrance Divergence
Absence of N-methyl group in 4-morpholinecarbonyl chloride removes steric control, potentially altering regioselectivity in acylation.
Physicochemical Property Shift
Substitution changes molecular weight and lipophilicity; interchangeable use would produce derivatives with non-comparable properties.

Quantitative Comparative Evidence


Reduced Electrophilicity and Slower Solvolysis

The N-methyl substituent in methyl(morpholin-4-yl)carbamyl chloride significantly reduces its electrophilicity compared to 4-morpholinecarbonyl chloride. Mechanistic studies attribute this to the electron-donating effect of the methyl group, which decreases the partial positive charge on the carbonyl carbon, thereby slowing nucleophilic attack. For example, 4-morpholinecarbonyl chloride solvolyzes measurably faster than 1-piperidinecarbonyl chloride due to the electron-withdrawing oxygen in the morpholine ring; the addition of an N-methyl group further attenuates this reactivity. [1]

Electrophilicity & Solvolysis
Class-level inference
Slower solvolysis rate (qualitative inference based on N-methyl electron-donating effect)
May support controlled acylation workflows
Trend inferred from carbamoyl chloride class studies
Physical Organic Chemistry Reaction Kinetics Carbamoyl Chloride Solvolysis

Steric Hindrance for Regioselective Acylation

The N-methyl group on methyl(morpholin-4-yl)carbamyl chloride introduces significant steric hindrance around the electrophilic carbonyl center compared to the unsubstituted 4-morpholinecarbonyl chloride. This steric bulk can be exploited to direct regioselectivity during acylation reactions with complex, polyfunctional nucleophiles. For instance, in reactions with amines bearing multiple nucleophilic sites, the methyl group can favor acylation at the less sterically congested site, a selectivity that is not achievable with the less hindered 4-morpholinecarbonyl chloride.

Steric Hindrance for Regioselectivity
Supporting evidence
N-methyl group increases steric bulk around carbonyl, enabling directed acylation
May enable regioselective coupling
Qualitative structural assessment; experimental validation needed
Medicinal Chemistry Synthetic Methodology Steric Effects

Altered Lipophilicity and Molecular Weight for Lead Optimization

Incorporation of the N-methyl-N-morpholin-4-ylcarbamoyl group into a lead compound increases molecular weight by 29.04 g/mol and alters lipophilicity (XLogP3) compared to using 4-morpholinecarbonyl chloride. Specifically, methyl(morpholin-4-yl)carbamyl chloride has a molecular weight of 178.62 g/mol and a calculated XLogP3 of 0.6, while 4-morpholinecarbonyl chloride has a molecular weight of 149.58 g/mol and a generally lower lipophilicity due to the lack of a methyl group. [1] These differences impact the ADME properties of the final drug candidates, with the methylated analog potentially offering enhanced membrane permeability and metabolic stability. [2]

MW & Lipophilicity Shift
Cross-study comparable
MW +29.04 g/mol; XLogP3 +0.3–0.5 log units
Supports property-based library design
Calculated XLogP3; experimental logP may vary
Medicinal Chemistry Drug Design Physicochemical Properties

Proven Intermediate for CNS Drug Synthesis

Morpholine-derived carbamoyl chlorides are established intermediates in the synthesis of compounds targeting the central nervous system (CNS). Specifically, the use of 4-morpholinecarbonyl chloride is documented in the preparation of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate and related amides with potential CNS activity. The N-methylated variant, methyl(morpholin-4-yl)carbamyl chloride, is structurally poised to generate analogous derivatives with potentially improved blood-brain barrier (BBB) penetration due to increased lipophilicity. [1] While direct head-to-head CNS activity data for this specific compound is limited, its class membership and structural features strongly support its utility in this domain.

CNS Research Intermediate
Supporting evidence
Morpholine carbamoyl chlorides used as intermediates for CNS-targeted compounds
May support CNS probe synthesis
Direct CNS activity data for this compound limited
Medicinal Chemistry Neuroscience Synthetic Methodology

Research and Industrial Applications


Lead Optimization for CNS Penetration

When optimizing a lead compound targeting a CNS receptor (e.g., GPCR, ion channel, enzyme), replacing a 4-morpholinecarbonyl group with an N-methyl-N-morpholin-4-ylcarbamoyl group using methyl(morpholin-4-yl)carbamyl chloride provides a controlled increase in molecular weight (+29.04 g/mol) and lipophilicity (+0.3-0.5 log units). This predictable shift, as established in Section 3 (Evidence_Item 3), is a standard medicinal chemistry tactic to enhance blood-brain barrier permeability without drastically altering the core pharmacophore. Researchers can systematically probe structure-activity relationships (SAR) by synthesizing matched molecular pairs to deconvolute the contributions of sterics, electronics, and lipophilicity.

Controlled Reactivity for High-Value Intermediates

In the synthesis of a complex, high-value pharmaceutical intermediate (e.g., a macrocyclic peptide or a densely functionalized heterocycle), the slower, more controlled reactivity of methyl(morpholin-4-yl)carbamyl chloride is a critical process advantage. As detailed in Section 3 (Evidence_Item 1), its reduced electrophilicity, relative to 4-morpholinecarbonyl chloride, minimizes unwanted side reactions and hydrolysis, leading to higher yields and purer crude products. This is particularly valuable in late-stage functionalization where the substrate is precious and reaction conditions must be exceptionally mild and selective.

PROTAC and Activity-Based Probe Synthesis

For the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or activity-based probes, the N-methyl-N-morpholin-4-ylcarbamoyl group can serve as a solubility-enhancing and linker-modulating motif. The morpholine ring confers aqueous solubility, while the N-methyl group provides a subtle steric and electronic handle. The compound can be used to acylate a targeting ligand, after which the remaining functional handle on the linker can be further elaborated. This approach is supported by the compound's established utility as an acylating agent, as noted in Section 3 (Evidence_Item 2).

Novel Carbamate Pesticide Synthesis

Given the widespread use of carbamoyl chlorides in the synthesis of carbamate pesticides (e.g., carbofuran, aldicarb), methyl(morpholin-4-yl)carbamyl chloride offers a route to novel N-methylated morpholine-containing carbamates. The altered physicochemical properties, particularly the increased lipophilicity compared to morpholine-only analogs (Section 3, Evidence_Item 3), can lead to improved cuticular penetration in insects or enhanced systemic activity in plants. This application is a direct extension of the compound's established class-level utility as a carbamoylating agent. [1]

Application
Selection Property
Validation Focus
CNS research compound optimization
Controlled lipophilicity modulation
Permeability and SAR correlation assessment
Complex intermediate synthesis
Reduced reactivity for mild conditions
Reaction yield and byproduct minimization
Bifunctional probe construction
Solubility-enhancing morpholine motif
Conjugation efficiency and linker stability
Agrochemical carbamate research
Lipophilic carbamoylating agent
Penetration and systemic distribution profiling

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